SMAP-29 Exhibits 4- to >500-Fold Superior Potency Over LL-37 Against Multidrug-Resistant Pseudomonas aeruginosa from Cystic Fibrosis Clinical Isolates
In a direct head-to-head broth microdilution comparison across 24 multiply antibiotic-resistant Pseudomonas aeruginosa clinical isolates from cystic fibrosis patients, SMAP-29 (SC5) demonstrated MIC values of 0.06 to 8 μg/ml, whereas the human cathelicidin LL-37 showed MIC values of 1.0 to >32 μg/ml [1]. SMAP-29 was the most active peptide among all five cathelicidins and three ovispirin derivatives tested, inhibiting both mucoid and nonmucoid P. aeruginosa strains. LL-37, along with mCRAMP and rCRAMP, was the least active peptide in the panel, with MICs up to >32 μg/ml—representing a potency differential exceeding 500-fold at the upper range [1]. SMAP-29 also caused bacterial membrane blebs within 1 minute and killed P. aeruginosa within 1 hour, demonstrating rapid bactericidal kinetics not observed with the comparator peptides [1].
| Evidence Dimension | Minimum inhibitory concentration (MIC) against multiply antibiotic-resistant P. aeruginosa clinical isolates from CF patients |
|---|---|
| Target Compound Data | MIC 0.06 to 8 μg/ml (SMAP-29/SC5); n=24 clinical isolates; mucoid and nonmucoid strains |
| Comparator Or Baseline | LL-37: MIC 1.0 to >32 μg/ml; mCRAMP: MIC 1.0 to >32 μg/ml; rCRAMP: MIC 1.0 to >32 μg/ml; CAP18: MIC 1.0 to 32 μg/ml; CAP18-18: MIC 1.0 to >32 μg/ml |
| Quantified Difference | SMAP-29 is 4-fold to >500-fold more potent than LL-37 on a μg/ml basis; SMAP-29 ranked as the most active peptide among all 10 tested cathelicidins and derivatives |
| Conditions | Broth microdilution assay; P. aeruginosa (n=24), Burkholderia cepacia (n=5), Achromobacter xylosoxidans (n=5), Stenotrophomonas maltophilia (n=5); clinical isolates from CF patients |
Why This Matters
For researchers developing anti-pseudomonal therapeutics or screening cathelicidin candidates for CF lung infections, SMAP-29 offers quantitatively verified potency gains of up to two orders of magnitude over the most commonly studied human cathelicidin LL-37, making it the preferred reference standard for benchmarking novel anti-pseudomonal peptides.
- [1] Saiman L, Tabibi S, Starner TD, San Gabriel P, Winokur PL, Jia HP, McCray PB Jr, Tack BF. Cathelicidin peptides inhibit multiply antibiotic-resistant pathogens from patients with cystic fibrosis. Antimicrob Agents Chemother. 2001;45(10):2838-2844. View Source
